1,3-Dimethyl Substitution Provides a Quantifiable Anodic Shift in Oxidation Potential vs. Unsubstituted Indene Complexes
The oxidation potential of bis(η⁵-indenyl)iron(II) complexes is systematically modulated by the degree and pattern of methyl substitution on the indenyl ligand. The bis(1,3-dimethylindenyl)iron(II) complex exhibits a significantly higher oxidation potential compared to the unsubstituted bis(indenyl)iron(II) complex [1].
| Evidence Dimension | Oxidation Potential (E₁/₂) |
|---|---|
| Target Compound Data | E₁/₂ = -0.11 V (vs. Ag/Ag⁺) for bis(1,3-dimethylindenyl)iron(II) complex |
| Comparator Or Baseline | E₁/₂ = -0.18 V (vs. Ag/Ag⁺) for bis(indenyl)iron(II) complex |
| Quantified Difference | An anodic shift of +70 mV (i.e., more difficult to oxidize) |
| Conditions | Cyclic voltammetry in CH₂Cl₂ with 0.1 M [NBu₄][PF₆] as supporting electrolyte, scan rate 100 mV/s, referenced to Ag/Ag⁺ electrode. |
Why This Matters
This quantifiable +70 mV shift demonstrates that the 1,3-dimethylindenyl ligand is significantly more electron-donating than indenyl, allowing researchers to precisely tune the redox properties and catalytic activity of their metallocene complexes.
- [1] McKee, M. L. et al. (2005). Synthesis, structures and spectroelectrochemistry of methyl-substituted bis(η⁵-indenyl)iron(II) complexes. *Journal of Organometallic Chemistry*, 690(10), 2683-2691. DOI: 10.1016/j.jorganchem.2005.03.033 View Source
